2-[(E)-(3-methylpyridin-2-yl)iminomethyl]-6-prop-2-enylphenol
Overview
Description
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]-6-prop-2-enylphenol is a Schiff base compound known for its unique chemical structure and properties. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting biological and chemical activities. This particular compound features a pyridine ring, an imine group, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-methylpyridin-2-yl)iminomethyl]-6-prop-2-enylphenol typically involves the condensation reaction between 3-methyl-2-pyridinecarboxaldehyde and 6-prop-2-enylaniline in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The resulting Schiff base is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]-6-prop-2-enylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]-6-prop-2-enylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-(3-methylpyridin-2-yl)iminomethyl]-6-prop-2-enylphenol involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The imine group and phenol group play crucial roles in binding to metal ions and other molecular targets, facilitating reactions such as catalysis and inhibition of enzymes .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(2-hydroxyphenyl)iminomethyl]phenol: Another Schiff base with similar structural features but different substituents.
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol: Lacks the prop-2-enyl group, leading to different chemical properties and reactivity.
Uniqueness
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]-6-prop-2-enylphenol is unique due to the presence of both a pyridine ring and a prop-2-enyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]-6-prop-2-enylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-3-6-13-8-4-9-14(15(13)19)11-18-16-12(2)7-5-10-17-16/h3-5,7-11,19H,1,6H2,2H3/b18-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNIZZUCVYXCBT-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N=CC2=CC=CC(=C2O)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)/N=C/C2=CC=CC(=C2O)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.